molecular formula C8H10O B8200571 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol

2-(Prop-2-yn-1-yl)pent-4-yn-1-ol

Cat. No.: B8200571
M. Wt: 122.16 g/mol
InChI Key: QCQDXFLZGCVLTR-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)pent-4-yn-1-ol is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynylpent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-3-5-8(7-9)6-4-2/h1-2,8-9H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDXFLZGCVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Di Yne Alcohols in Advanced Organic Chemistry

Di-yne alcohols, a class of organic compounds characterized by the presence of two carbon-carbon triple bonds and a hydroxyl group, are highly valued in advanced organic chemistry. Their utility stems from the high reactivity of the alkyne and alcohol functional groups. fiveable.me The carbon-carbon triple bonds in di-ynes can undergo a variety of transformations, including coupling reactions, cyclizations, and polymerizations, allowing for the creation of intricate molecular frameworks. fiveable.meau.dk

The presence of a hydroxyl group further enhances their synthetic potential. It can act as a directing group, influencing the stereochemistry of reactions, or it can be transformed into other functional groups, providing additional pathways for molecular elaboration. The interplay between the di-yne and hydroxyl functionalities is a key factor in their versatility. fiveable.me

Structural Features and Reactivity Context of 2 Prop 2 Yn 1 Yl Pent 4 Yn 1 Ol

Structural Features: The chemical structure of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol contains a five-carbon chain with a propargyl group (a three-carbon chain with a terminal alkyne) attached to the second carbon. A primary alcohol group is located at the first carbon, and a terminal alkyne is at the fourth position of the pentane (B18724) chain. achemblock.com This arrangement of functional groups, particularly the presence of two terminal alkynes, makes it a highly reactive and versatile molecule. fiveable.meachemblock.com The terminal alkynes are characterized by a hydrogen atom attached to a sp-hybridized carbon, which imparts a slight acidity to this proton. masterorganicchemistry.com

Reactivity Context: The reactivity of this compound is dominated by its terminal alkyne and primary alcohol functionalities. Terminal alkynes are known to participate in a wide array of reactions, including:

Coupling Reactions: The terminal alkynes can readily undergo homo- and cross-coupling reactions, such as the Glaser-Hay and Sonogashira couplings, to form larger conjugated systems. nih.gov

Addition Reactions: The triple bonds can undergo addition reactions with various reagents, including halogens and hydrohalic acids. msu.edu

Cyclization Reactions: The presence of two alkyne groups allows for intramolecular cyclization reactions to form cyclic and polycyclic compounds.

Click Chemistry: Terminal alkynes are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction for forming triazoles. nih.gov

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. Furthermore, the hydroxyl group can participate in intramolecular reactions, such as hydroalkoxylation, with one of the alkyne groups. au.dk

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 432027-96-8 achemblock.comparchem.comapolloscientific.co.uk
Molecular Formula C8H10O achemblock.com
Molecular Weight 122.17 g/mol achemblock.com
IUPAC Name This compound achemblock.com
SMILES C#CCC(CC#C)CO achemblock.com
Purity 95% achemblock.comapolloscientific.co.uk

Overview of Research Trajectories for Branched Alkynols

Direct Synthetic Routes to Branched Di-yne Alcohols

The direct formation of the characteristic branched di-yne alcohol structure often relies on powerful carbon-carbon bond-forming reactions. These methods are favored for their efficiency in constructing the core skeleton of the target molecule in a minimal number of steps.

Utilization of Organometallic Reagents in C-C Bond Formation for Alkynol Synthesis

Organometallic reagents are indispensable tools in organic synthesis for the creation of carbon-carbon bonds. researchgate.netcdnsciencepub.com Reagents such as Grignard reagents (organomagnesium halides) and organolithium compounds act as potent nucleophiles, capable of attacking electrophilic carbon centers like those in carbonyl compounds. researchgate.netyoutube.com The addition of these reagents to aldehydes or ketones is a classic and versatile method for synthesizing secondary and tertiary alcohols, respectively. researchgate.net For the synthesis of alkynols, an alkynyl organometallic reagent can be added to an epoxide or a carbonyl compound containing an alkyne moiety.

A general strategy involves the reaction of an acetylide anion with an appropriate electrophile. Terminal alkynes can be deprotonated using a strong base like sodium amide (NaNH2) to form a highly nucleophilic acetylide. libretexts.orgpressbooks.pub This acetylide can then react with an epoxide, such as propargyl oxirane, to open the ring and form the desired branched di-yne alcohol. Alternatively, the addition of an alkynyl Grignard reagent to an α,β-unsaturated aldehyde bearing a terminal alkyne could also be envisioned as a potential route.

Reagent TypeGeneral FormulaApplication in Alkynol Synthesis
Grignard ReagentsR-Mg-X (X = Cl, Br, I)Addition to carbonyls and epoxides.
Organolithium ReagentsR-LiAddition to carbonyls and epoxides.
Acetylide AnionsR-C≡C⁻Nucleophilic substitution and addition reactions.

Alkylation and Substitution Reactions in Pent-4-yn-1-ol Derivatives

Alkylation of a suitably functionalized pent-4-yn-1-ol derivative is another direct approach. This strategy involves the deprotonation of a carbon atom alpha to both the hydroxyl group and the alkyne, followed by the introduction of a propargyl group via a substitution reaction. For instance, the dianion of pent-4-yn-1-ol could be generated using a strong base, and subsequent reaction with propargyl bromide would introduce the second alkyne unit.

A related approach involves the alkylation of a malonic ester derivative. For example, diethyl malonate can be deprotonated and reacted with propargyl bromide. A second alkylation with another propargyl bromide, followed by reduction of the ester groups, would yield a branched di-yne diol, which could then be selectively protected and deoxygenated to afford this compound. A similar strategy has been used in the synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid, a structurally related carboxylic acid. chemicalbook.com

Precursor-Based Synthesis and Functional Group Interconversions

This approach involves the initial synthesis of key precursors containing the necessary alkyne functionalities, which are then combined and modified to construct the final target molecule.

Preparation of Propargyl Alcohol Precursors

Propargyl alcohol (prop-2-yn-1-ol) is a fundamental building block in these syntheses. rawsource.com Industrially, it is often produced as a byproduct of the synthesis of but-2-yne-1,4-diol, which involves the copper-catalyzed reaction of formaldehyde (B43269) and acetylene. solechem.euatamanchemicals.com It can also be synthesized by the dehydrochlorination of 3-chloro-2-propen-1-ol using a base like sodium hydroxide. solechem.euatamanchemicals.com Another laboratory-scale synthesis involves the reaction of sodium acetylide with formaldehyde. sciencemadness.org

The hydroxyl group of propargyl alcohol can be protected, and the terminal alkyne can be used in coupling reactions or converted into an organometallic reagent for subsequent C-C bond formation.

Synthesis MethodReactantsKey Features
Industrial ByproductFormaldehyde, AcetyleneCopper-catalyzed addition. solechem.euatamanchemicals.com
Dehydrochlorination3-Chloro-2-propen-1-ol, NaOHElimination of HCl. solechem.euatamanchemicals.com
Acetylide AdditionSodium Acetylide, FormaldehydeLaboratory-scale synthesis. sciencemadness.org

Methods for Introducing Propynyl (B12738560) and Pentynyl Moieties into Complex Scaffolds

The introduction of propynyl and pentynyl groups is often achieved through nucleophilic addition or substitution reactions. Propargylation, the addition of a propargyl group, can be accomplished by reacting an aldehyde or ketone with a propargyl organometallic reagent. nih.gov Barbier-type reactions, which use a metal like indium or zinc to mediate the reaction between a propargyl halide and a carbonyl compound, are also effective. nih.gov

Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. While not directly applicable to the synthesis of the saturated backbone of this compound, it is a key method for creating more complex analogs with aromatic or vinylic substituents. For instance, propargyl alcohol can be coupled with aryl halides to produce aryl-substituted propargyl alcohols. rsc.org

Convergent and Linear Synthetic Approaches for Branched Alkyne Structures

The synthesis of complex molecules like this compound can be approached in either a linear or a convergent fashion.

Chemo- and Regioselectivity in the Synthesis of Substituted Alkynols

The construction of a molecule like this compound, which features a "skipped" or 1,4-diyne motif alongside a primary alcohol, requires a synthetic approach that can sequentially and selectively introduce these functionalities. A plausible retrosynthetic analysis suggests that the target molecule could be assembled through the coupling of a propargyl group to a suitably functionalized five-carbon building block already containing an alkyne and a precursor to the alcohol.

A key challenge in synthesizing such polyfunctional compounds is the similar reactivity of the terminal alkyne protons and the hydroxyl proton. To achieve selectivity, the strategic use of protecting groups is often essential. rsc.orgrsc.orgwikipedia.org An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allows for the selective manipulation of each functional group. wikipedia.orgresearchgate.netbham.ac.uk For instance, the hydroxyl group could be protected as a silyl (B83357) ether, which is stable under conditions typically used for alkyne coupling reactions, and can be selectively removed later.

One of the most powerful methods for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its high selectivity in forming the desired cross-coupled product over the undesired symmetrical homo-coupled diynes. rsc.orgorganic-chemistry.orgnih.govresearchgate.net

A hypothetical, yet chemically sound, synthetic sequence for this compound could commence with a protected pent-4-yn-1-ol derivative. The hydroxyl group can be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This protected starting material can then be subjected to a Cadiot-Chodkiewicz coupling with a protected propargyl halide, such as 3-bromo-1-(triisopropylsilyl)propyne. The use of a bulky silyl protecting group on the propargyl halide can further enhance the regioselectivity of the coupling. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the unsymmetrical diyne. organic-chemistry.org

Following the successful coupling to form the protected diyne ether, the next step would involve the selective deprotection of the silyl group on the newly introduced propargyl moiety, followed by the deprotection of the TBDMS ether on the primary alcohol to yield the final product. The selective deprotection is a critical step where chemo- and regioselectivity are paramount.

Alternatively, a convergent approach could involve the regioselective propargylation of an α,β-alkynyl aldehyde. nih.govnih.gov For instance, pent-4-ynal (B2653755) could be reacted with a propargyl organometallic reagent. The regioselectivity of such an addition would be influenced by the nature of the organometallic reagent and the reaction conditions. The resulting secondary alcohol could then be further manipulated or the aldehyde could be reduced to a primary alcohol at a later stage.

The table below outlines a selection of relevant synthetic transformations and the factors influencing their chemo- and regioselectivity, which are pertinent to the synthesis of this compound and its analogues.

Reaction Substrates Reagents and Conditions Selectivity Outcome Reference
Cadiot-Chodkiewicz CouplingTerminal Alkyne, 1-HaloalkyneCu(I) salt (e.g., CuBr), Amine Base (e.g., Piperidine) in MethanolHigh regioselectivity for unsymmetrical diyne formation. wikipedia.orgorganic-chemistry.org
Iron-Catalyzed Cadiot-Chodkiewicz Coupling1-Bromoalkyne, Terminal AlkyneIron catalyst in water under airHigh selectivity for unsymmetrical 1,3-butadiynes. nih.gov
Protection of AlcoholsDiolBenzaldehyde dimethyl acetal, Cu(OTf)₂ in AcetonitrileSelective protection of 4,6-diols in carbohydrates. nih.gov
Regioselective PropargylationAldehyde, Propargyl Diethanolamine BoronateIn situ generated lithiated complexFormation of homopropargylic alcohols. nih.gov
Electro-oxidative Synthesis of Unsymmetrical AlkynedionesHomopropargylic AlcoholsElectro-oxidative annulation-fragmentation-selenoxide eliminationSynthesis of unsymmetrical but-2-yne-1,4-diones. nih.gov

This interactive table allows for the exploration of various synthetic methods and their selectivity, providing a valuable resource for designing synthetic routes to complex alkynols.

Cyclization Reactions Involving Alkyne and Hydroxyl Functionalities

The strategic placement of the hydroxyl group and the two alkyne moieties in this compound enables a range of intramolecular cyclization reactions. These transformations are often catalyzed by transition metals and can lead to the formation of complex carbocyclic and heterocyclic scaffolds.

Metal-Catalyzed Intramolecular Hydroalkoxylation and Related Cyclizations

The intramolecular addition of the hydroxyl group across one of the alkyne functionalities is a powerful method for constructing oxygen-containing rings. Lanthanide complexes, for instance, are effective precatalysts for the exo-selective and regioselective intramolecular hydroalkoxylation/cyclization of alkynyl alcohols, yielding exocyclic enol ethers. Gold catalysts are also widely used for such transformations. achemblock.comnih.gov In the case of this compound, this reaction would be expected to proceed via a 5-exo-dig or 6-exo-dig cyclization pathway, leading to the formation of five- or six-membered rings, respectively. The regioselectivity would likely be influenced by the specific catalyst and reaction conditions employed.

Ruthenium catalysts can also effect the cyclization of 1,6-diynes. For example, in the presence of a ruthenium catalyst, 1,6-diynes can undergo carboxylative cyclization with carboxylic acids to produce cyclohexylidene enol carboxylates with high (E)-selectivity. elsevierpure.comnih.gov

Table 1: Predicted Products of Metal-Catalyzed Intramolecular Cyclizations

Reaction TypeCatalyst System (Example)Predicted Product TypeReference
Intramolecular HydroalkoxylationLn[N(SiMe3)2]3 or Gold(I) complexesExocyclic enol ethers (e.g., furan (B31954) or pyran derivatives) achemblock.comnih.gov
Carboxylative Cyclization[Ru(p-cymene)Cl2]2 / P(4-F-C6H4)3 / DMAPCyclohexylidene enol carboxylates elsevierpure.comnih.gov

Cascade Cyclizations and Rearrangements of Alkynol Derivatives

The di-yne structure of this compound is an ideal platform for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. Platinum-catalyzed hydrative cyclization of 1,6-diynes, for example, leads to the formation of functionalized cyclohexenones. nih.gov This transformation applied to the title compound would likely yield a 3,5-disubstituted cyclohexenone derivative.

Transition-metal-catalyzed cycloisomerization reactions of 1,6-enynes and diynes are also well-established, providing access to a variety of five-membered ring systems. acs.orged.ac.uk Cobalt catalysts, for instance, can be used for the cyclization/hydrosilylation of 1,6-diynes to give five-membered ring-fused silyl dienes with excellent stereoselectivity. acs.org The mechanism is thought to involve an oxidative cyclization of the 1,6-diyne with a Co(0) species. acs.org

Table 2: Examples of Cascade Cyclizations of 1,6-Diynes

Reaction TypeCatalyst System (Example)Product TypeReference
Hydrative CyclizationPt(COD)Cl2 / CH3SO3HSubstituted cyclohexenones nih.gov
Cyclization/Hydrosilylation[(IMes)Co(vtms)2]Five-membered ring-fused (Z)-silyl dienes acs.org

Propargyl/Allenyl Isomerization and Subsequent Cyclizations

Propargylic alcohols and their derivatives can undergo isomerization to form allenic intermediates, which can then participate in subsequent cyclization reactions. A novel method for preparing 4-allenyl-oxazolines has been described from the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) in the presence of DBU. acs.orgnih.gov This reaction proceeds through nucleophilic attack of the hydroxyl group, followed by cyclization and a propargyl/allenyl isomerization. acs.orgnih.gov While this compound is not an en-yn-ol, this methodology highlights the potential for its derivatives to undergo similar isomerization and cyclization cascades to form complex heterocyclic systems. The sensitivity of this isomerization to substituents on the starting material suggests that the reaction pathway could be finely tuned. acs.orgnih.gov

Formation of Heterocyclic Scaffolds from Di-yne Alcohols

The di-yne framework is a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. For instance, metal-catalyst-free radical cyclization of 1,6-enynes has been used to selectively synthesize lactams in water. researchgate.net Although the title compound is a di-yne, similar radical-initiated cascade cyclizations could potentially be developed.

Furthermore, the hydroxyl group can be converted into other functionalities, such as an azide, which can then participate in cycloaddition reactions. For example, copper- and gold-catalyzed cyclizations of azido-diynes have been shown to produce N-heterocycles like pyrrolo[3,4-c]quinolin-1-ones and pyrrolo[2,3-b]indoles. This demonstrates the potential of this compound as a starting material for the synthesis of diverse nitrogen-containing heterocycles after suitable functional group manipulation.

Hydrofunctionalization Reactions of Terminal and Internal Alkynes

The two terminal alkyne groups in this compound are amenable to various hydrofunctionalization reactions, which involve the addition of an H-X bond across the carbon-carbon triple bond. These reactions can be controlled to achieve high levels of regio- and stereoselectivity, providing access to functionalized alkenyl derivatives.

Hydroboration and Hydrostannylation Leading to Branched Alkenyl Derivatives

Hydroboration: The hydroboration of terminal alkynes is a well-established method for the synthesis of alkenylboron compounds. The use of bulky borane (B79455) reagents, such as pinacolborane (HBpin), allows for selective monohydroboration. organic-chemistry.orgrsc.org For this compound, a selective hydroboration of one of the two terminal alkyne groups could be achieved, leading to a branched alkenylboronate ester. The regioselectivity typically favors the placement of the boron atom at the terminal carbon. It is also possible to achieve bishydroboration of 1,6-diynes. rsc.org

A significant advancement in this area is the cobalt-catalyzed cyclization/hydroboration of 1,6-diynes with pinacolborane. nih.govamazonaws.com This protocol allows for the synthesis of cyclic 1,3-dienylboron compounds with good functional group tolerance and excellent stereoselectivity. nih.govamazonaws.com This one-pot reaction combines C-C bond formation with hydroboration, offering an efficient route to structurally diverse organoboranes from 1,6-diyne substrates. nih.gov

Hydrostannylation: The hydrostannylation of alkynes, the addition of a tin hydride across the triple bond, is a powerful tool for creating vinylstannanes, which are versatile intermediates in organic synthesis. researchgate.netqub.ac.uk Palladium-catalyzed hydrostannation-cyclization of 1,6-diynes with tributyltin hydride has been shown to produce 1,2-dialkylidenecyclopentanes featuring a tributylstannyl group. capes.gov.br This reaction proceeds via a hydrostannation/cyclization sequence. researchgate.net Applying this methodology to this compound would be expected to yield a substituted (tributylstannyl)methylenecyclopentane derivative, a valuable building block for further cross-coupling reactions.

Table 3: Predicted Products of Hydrofunctionalization Reactions

Reaction TypeReagent/Catalyst System (Example)Predicted Product TypeReference
Cyclization/HydroborationPinacolborane / Co(II)-phenanthroline complexCyclic 1,3-dienylboron compounds nih.govamazonaws.com
Hydrostannation-CyclizationBu3SnH / Pd(OH)2/C1,2-Dialkylidenecyclopentanes with a tributylstannane moiety researchgate.netcapes.gov.br

Hydroamination and Other Additions to Di-yne Systems

The presence of two alkyne functionalities in this compound opens up possibilities for various addition reactions. While specific studies on the hydroamination of this particular di-yne are not prevalent in the reviewed literature, general principles of hydroelementation reactions of diynes can be considered. These reactions, which involve the addition of an E-H bond (where E is a heteroatom) across the carbon-carbon triple bond, are crucial for synthesizing a diverse range of products including enynes, dienes, and allenes. rsc.org

The selectivity of these additions—regio- and stereoselectivity—is a key challenge due to the presence of two reactive sites. rsc.org The reaction conditions, the nature of the catalyst, and the structure of the reagents all play a critical role in directing the outcome. rsc.org For conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-adducts, with the product distribution often being dependent on temperature. libretexts.orgyoutube.commasterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the more stable, thermodynamically controlled 1,4-addition product is favored. youtube.commasterorganicchemistry.com The mechanism typically involves the formation of a resonance-stabilized allylic cation intermediate, which can be attacked by the nucleophile at two different positions. libretexts.orgyoutube.com

In the case of this compound, a non-conjugated di-yne, the two alkyne groups would likely react independently in the absence of a catalyst that promotes interaction between them. The addition of a reagent like H-X would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the alkyne.

Oxidative and Reductive Transformations of this compound

The oxidation of alkynols like this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Generally, oxidation reactions in organic chemistry lead to an increase in the number of carbon-oxygen bonds. pressbooks.pubmasterorganicchemistry.com

Strong oxidizing agents, such as ozone or hot, basic potassium permanganate (B83412) (KMnO4), can cleave the carbon-carbon triple bond. libretexts.orgorganicchemistryguide.commasterorganicchemistry.com For an internal alkyne, this cleavage results in the formation of two carboxylic acids. masterorganicchemistry.com For a terminal alkyne, the products are a carboxylic acid and carbon dioxide. masterorganicchemistry.com Given that this compound contains two terminal alkyne groups, strong oxidation would be expected to cleave both, leading to the formation of a dicarboxylic acid and two molecules of carbon dioxide. The primary alcohol group is also susceptible to oxidation, potentially being converted to a carboxylic acid.

Milder oxidation conditions can lead to different products. For instance, neutral potassium permanganate can oxidize alkynes to vicinal dicarbonyl compounds. libretexts.org The primary alcohol group in this compound could be selectively oxidized to an aldehyde or a carboxylic acid using appropriate reagents. For example, prop-2-yn-1-ol can be oxidized to propynal or propargylic acid. atamanchemicals.com

The alkyne groups in this compound can be reduced to either alkenes or alkanes. fiveable.me Complete reduction to the corresponding alkane, 2-(propyl)pentan-1-ol, can be achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H2). fiveable.meorganic-chemistry.orgopenstax.org This process typically occurs in a stepwise manner, first forming the alkene and then the alkane. fiveable.me

Selective reduction to an alkene is also possible. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding a cis-alkene. openstax.orgkhanacademy.org Therefore, the reduction of this compound with Lindlar's catalyst would be expected to produce the corresponding (Z,Z)-diene.

Alternatively, a dissolving metal reduction, using sodium or lithium in liquid ammonia, can be employed to produce a trans-alkene. openstax.orgmasterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic anion intermediate leads to the formation of the trans-alkene product. openstax.orgkhanacademy.org Applying this method to this compound would likely yield the (E,E)-diene.

Reduction Method Catalyst/Reagents Expected Product from this compound Stereochemistry
Complete HydrogenationH2, Pd/C or Pt2-(Propyl)pentan-1-olN/A
Partial HydrogenationH2, Lindlar's Catalyst2-((Z)-Prop-2-en-1-yl)pent-4-en-1-olCis (Z)
Dissolving Metal ReductionNa or Li, liquid NH32-((E)-Prop-2-en-1-yl)pent-4-en-1-olTrans (E)

C-C Bond Formation Reactions Beyond Cyclization

The terminal alkyne protons of this compound are weakly acidic and can be removed by a strong base, such as sodium amide (NaNH2) or n-butyllithium, to form acetylide anions. quora.comorgosolver.com These acetylide anions are potent nucleophiles and can participate in SN2 reactions with primary alkyl halides. quora.comorgosolver.comyoutube.com This reaction provides a powerful method for carbon-carbon bond formation, allowing for the extension of the carbon chain at the alkyne termini. masterorganicchemistry.com

For this compound, treatment with two equivalents of a strong base followed by reaction with an alkyl halide (R-X) would result in the formation of a new di-yne with the alkyl groups attached to the terminal carbons of the original alkyne moieties. The primary alcohol group would also be deprotonated by the strong base, but this would typically not interfere with the subsequent SN2 reaction of the acetylides.

The terminal alkynes in this compound are excellent substrates for various cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a highly versatile and efficient method for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. mdpi.com It is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgjk-sci.com

By employing the Sonogashira coupling, this compound can be derivatized with various aryl or vinyl groups at one or both of the alkyne termini. This allows for the synthesis of a diverse library of compounds with extended conjugation and potentially interesting electronic and photophysical properties.

Reaction Type Reagents Product Type
Nucleophilic Substitution (SN2)1. Strong Base (e.g., NaNH2) 2. Alkyl Halide (R-X)Elongated Di-yne
Sonogashira CouplingAryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine BaseAryl/Vinyl Substituted Di-yne

Mechanistic Elucidation of Reactions Involving 2 Prop 2 Yn 1 Yl Pent 4 Yn 1 Ol

Kinetic Studies of Alkynol Transformations

Direct kinetic studies detailing rate constants for transformations of 2-(prop-2-yn-1-yl)pent-4-yn-1-ol are not extensively documented in the literature. However, mechanistic insights can be drawn from detailed studies of structurally related compounds. For instance, the synthesis of pro-chiral ynamide derivatives possessing the same 2-(prop-2-yn-1-yl)pent-4-yne backbone provides a model for understanding the reactivity of this framework. researchgate.net

A study on the synthesis of 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides revealed the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this process, an enolate attacks a propargyl bromide, which then undergoes another SN2 reaction. researchgate.net The mechanism was explored using Density Functional Theory (DFT) calculations, which identified a transition state where the carbon is partially bonded to both the incoming nucleophile and the departing bromide leaving group. researchgate.net

Generally, the competition between SN2 and elimination (E2) pathways is a key kinetic question for alkyl halides. For primary substrates, like those involved in the synthesis of the aforementioned ynamides, the SN2 pathway is typically dominant. masterorganicchemistry.com The primary alcohol of this compound itself can be converted into a good leaving group (like a tosylate or halide), making the adjacent carbon susceptible to nucleophilic attack. Given its primary nature, an SN2 mechanism would be favored over an SN1 mechanism, which proceeds via a less stable primary carbocation. masterorganicchemistry.commasterorganicchemistry.com

The reaction kinetics are also profoundly influenced by solvation. Quantum chemical investigations on model SN2/E2 systems show that increasing microsolvation with water molecules tends to favor the SN2 pathway over the E2 pathway. nih.gov This is because SN2 reactions have lower activation strain and are less affected by the attenuation of the nucleophile's basicity upon solvation. nih.gov

Proposed Catalytic Cycles for Metal-Mediated Reactions

The dual alkyne functionalities of this compound make it an ideal substrate for metal-catalyzed cyclization and coupling reactions. While specific catalytic cycles for this exact molecule are not detailed, general cycles for gold and palladium catalysis on similar diyne or alkynol substrates are well-established.

Gold-Catalyzed Reactions: Gold catalysts are known for their high "alkynophilicity," meaning they preferentially activate alkyne π-systems towards nucleophilic attack. bham.ac.uk A general catalytic cycle for the gold-catalyzed transformation of an alkynol would involve:

Coordination: The gold(I) or gold(III) catalyst coordinates to one of the alkyne moieties of the substrate, increasing its electrophilicity.

Nucleophilic Attack: A nucleophile attacks the activated alkyne. In an intramolecular reaction, the substrate's own hydroxyl group could act as the nucleophile, leading to cyclization. This can occur in a 5-exo or 6-endo fashion.

Protodeauration/Reductive Elimination: The resulting vinyl-gold intermediate can undergo protonolysis to release the product and regenerate the active catalyst, completing the cycle. Alternatively, it can evolve into other intermediates, such as gold carbenoids, leading to more complex transformations. bham.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a wide range of transformations, including cascade reactions. For a 1,6-diyne substrate, a plausible cascade could be initiated by oxidative addition or carbopalladation. Mechanistic studies on related cascade reactions suggest the formation of key intermediates like σ,π-chelated palladium species that direct the subsequent bond-forming steps. Such cascades can assemble complex polycyclic structures from simple acyclic precursors in a single operation.

Investigation of Intermediate Species in Cascade Reactions

The short-lived, high-energy intermediates in cascade reactions are challenging to isolate but can be investigated through computational studies (like DFT) and trapping experiments.

Propargyl Cations: In the presence of strong Lewis acids like scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), propargyl alcohols are known to form propargyl carbocation intermediates. acs.org These electrophilic species can then be trapped by nucleophiles. It is plausible that under acidic conditions, this compound could generate such cationic intermediates, leading to rearrangements or additions.

Metal-Carbenoid Intermediates: In gold-catalyzed reactions, particularly oxidations or rearrangements, the initial vinyl-gold species can evolve into highly reactive α-oxo gold carbenoid intermediates. bham.ac.uk These carbenoids are not typically observed directly but are inferred from the final products, which often result from subsequent 1,2-insertions or cyclopropanations. bham.ac.uk

Palladacycles: During palladium-catalyzed oxidative cyclizations, the formation of spirocyclic palladacycle intermediates has been proposed. escholarship.org These organometallic intermediates are central to the reaction pathway, and their subsequent reductive elimination or further reaction dictates the structure of the final product. escholarship.org

SN2 Transition States: As revealed by DFT calculations on a related ynamide, the transition state for nucleophilic substitution features a pentacoordinate carbon atom where the nucleophile and leaving group are simultaneously connected. researchgate.net This represents the point of highest energy along the reaction coordinate for that step.

Role of Substrate Structure and Electronic Properties in Reaction Mechanism

The structure and electronic properties of the substrate are critical in determining the reaction pathway and outcome.

The primary alcohol in this compound makes it a poor substrate for reactions requiring leaving group departure (like SN1 or SN2) unless the hydroxyl group is first activated, for example, by protonation under acidic conditions or conversion to a sulfonate ester. masterorganicchemistry.com The 1,6-diyne structure itself is crucial for its propensity to undergo transannular cyclization reactions. The distance and flexibility between the two alkyne groups are key parameters for whether cyclization is kinetically and thermodynamically favorable. escholarship.org

A study on the synthesis of a series of 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides, which share the core diyne structure, highlights the influence of electronic properties. researchgate.net By varying the substituents on the N-aryl group, the electronic nature of the substrate was modified. This systematic change allows for the investigation of how electron-donating or electron-withdrawing groups affect the reaction mechanism and yield, although the study focused on the synthesis rather than subsequent transformations of the diyne moiety. researchgate.net In general, electron-withdrawing groups can influence the acidity of nearby protons and the electrophilicity of reaction centers. dalalinstitute.com

Table 1: Substrate Scope in the Synthesis of 2-(Prop-2-yn-1-yl)pent-4-ynamide Derivatives researchgate.net This table showcases how the core structure related to this compound can be incorporated into more complex molecules with varying electronic properties.

CompoundN-Aryl Substituent (Z)Electronic Effect of Z
5a-HNeutral
5b4-CH₃Electron-donating
5c4-OCH₃Strongly electron-donating
5d4-FWeakly electron-withdrawing
5e4-ClElectron-withdrawing
5f4-BrElectron-withdrawing
5g4-NO₂Strongly electron-withdrawing
5h2-CH₃Electron-donating / Steric hindrance
5i2-ClElectron-withdrawing / Steric hindrance

Solvent and Additive Effects on Reaction Pathways

Solvents and additives play a pivotal role in directing reaction mechanisms by stabilizing intermediates, solubilizing reagents, and participating directly in the reaction.

Solvent Effects: The choice of solvent can determine the dominant reaction pathway. For nucleophilic substitution reactions, polar protic solvents (e.g., water, ethanol) can solvate and stabilize both the leaving group and the carbocation intermediate, thus favoring SN1 reactions. dalalinstitute.comlibretexts.org However, they can also solvate and deactivate the nucleophile, slowing down SN2 reactions. dalalinstitute.com Polar aprotic solvents (e.g., acetonitrile, acetone, THF) are generally preferred for SN2 reactions because they solvate the accompanying cation of the nucleophile, leaving the anionic nucleophile "bare" and more reactive. dalalinstitute.com The synthesis of the related ynamides, for example, was conducted in acetonitrile. researchgate.net In metal-catalyzed reactions, solvents like THF and MeCN are common choices for their ability to dissolve both the organic substrate and the organometallic catalyst while remaining relatively inert. acs.org

Additive Effects: Additives are often essential for catalytic activity and selectivity.

Bases: In many reactions, a base is required to deprotonate a substrate or neutralize an acid formed during the reaction. For example, a weak base like potassium carbonate (K₂CO₃) was used in the SN2 synthesis of the ynamide derivatives. researchgate.net

Lewis Acids: As mentioned, Lewis acids like Sc(OTf)₃ can act as catalysts by activating a functional group. In the case of propargyl alcohols, the Lewis acid coordinates to the hydroxyl group, facilitating its departure and the formation of a propargyl cation. acs.org

Co-catalysts: In many palladium-catalyzed cross-coupling reactions, co-catalysts such as copper(I) salts are used in conjunction with a base. These additives can facilitate key steps in the catalytic cycle, such as transmetalation.

Advanced Spectroscopic Characterization of 2 Prop 2 Yn 1 Yl Pent 4 Yn 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing intricate details about the chemical environment of individual protons and carbon atoms.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignments

The ¹H and ¹³C NMR spectra of 2-(prop-2-yn-1-yl)pent-4-yn-1-ol are predicted to exhibit characteristic signals corresponding to its unique structural features. The chemical shifts are influenced by the electronegativity of the oxygen atom and the anisotropic effects of the carbon-carbon triple bonds. oregonstate.eduoregonstate.eduweebly.com

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1 (CH₂OH)3.5 - 3.7Doublet of doubletsJ ≈ 5, 11
H-2 (CH)2.5 - 2.7Multiplet
H-3 (CH₂)2.3 - 2.5Multiplet
H-4 (CH₂)2.2 - 2.4Multiplet
H-5 (C≡CH)2.0 - 2.2TripletJ ≈ 2.6
H-6 (C≡CH)1.9 - 2.1TripletJ ≈ 2.6
OH1.5 - 4.0 (variable)Broad singlet

Disclaimer: The data presented in this table is predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

The protons of the hydroxymethyl group (H-1) are expected to appear in the range of 3.5-3.7 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu The methine proton (H-2) and the methylene (B1212753) protons (H-3 and H-4) would likely resonate in the region of 2.2-2.7 ppm. The terminal alkyne protons (H-5 and H-6) are anticipated to show signals around 2.0 ppm. oregonstate.edu The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. stackexchange.com

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₂OH)60 - 65
C-2 (CH)40 - 45
C-3 (CH₂)20 - 25
C-4 (CH₂)20 - 25
C-5 (C≡CH)80 - 85
C-6 (C≡CH)70 - 75
C-7 (C≡CH)80 - 85
C-8 (C≡CH)70 - 75

Disclaimer: The data presented in this table is predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-1) is expected to be the most deshielded among the sp³ carbons, appearing in the 60-65 ppm region. oregonstate.eduweebly.com The sp-hybridized carbons of the alkyne moieties (C-5, C-6, C-7, and C-8) are characteristically found in the 70-85 ppm range. oregonstate.eduweebly.comnih.gov The remaining sp³ carbons (C-2, C-3, and C-4) would appear at higher fields.

Advanced NMR Techniques for Di-yne Alcohol Systems (e.g., DOSY NMR, COSY, HSQC)

To further confirm the structural assignments and understand the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the H-1 protons and the H-2 proton, between the H-2 proton and the H-3/H-4 protons, and long-range couplings between the terminal alkyne protons and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for analyzing mixtures and studying molecular size and aggregation. In the context of this compound, DOSY could be used to confirm the purity of the sample and to study intermolecular interactions, such as hydrogen bonding-induced self-association, by observing changes in the diffusion coefficient at different concentrations.

Spectroscopic Signatures of Hydroxyl Proton Exchange and Hydrogen Bonding

The hydroxyl proton of an alcohol exhibits unique behavior in NMR spectroscopy due to proton exchange and hydrogen bonding. stackexchange.com The chemical shift of the -OH proton is highly variable and its signal is often broad. stackexchange.com This broadening is a result of rapid chemical exchange with other protic species in the sample, such as trace amounts of water or other alcohol molecules.

Hydrogen bonding plays a significant role in the downfield shift of the hydroxyl proton. stackexchange.com In dilute solutions, where intermolecular hydrogen bonding is minimized, the -OH signal appears at a higher field (lower ppm). As the concentration increases, the formation of hydrogen-bonded aggregates causes the signal to shift to a lower field (higher ppm). stackexchange.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. The use of certain solvents, like DMSO-d₆, can slow down the proton exchange rate, sometimes allowing for the observation of coupling between the hydroxyl proton and adjacent protons. stackexchange.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and C≡C-H groups.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Alcohol O-HStretching (Hydrogen-bonded)3200 - 3600Strong, Broad
Terminal Alkyne C≡C-HStretching3250 - 3350Strong, Sharp
Alkyne C≡CStretching2100 - 2140Weak to Medium
Alkane C-HStretching2850 - 3000Medium to Strong
Alcohol C-OStretching1000 - 1260Strong

Disclaimer: The data presented in this table is predicted based on established principles of IR spectroscopy and data from analogous compounds. Actual experimental values may vary.

A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. pressbooks.pubmsu.edu The sharpness and exact position of this band can be influenced by the concentration of the sample. pressbooks.pub The presence of the two terminal alkyne groups would be confirmed by a strong, sharp peak around 3300 cm⁻¹, corresponding to the ≡C-H stretch, and a weaker absorption in the 2100-2140 cm⁻¹ region due to the C≡C triple bond stretch. libretexts.org The C-O stretching vibration of the primary alcohol would give rise to a strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₈H₁₀O, giving it a molecular weight of approximately 122.17 g/mol . achemblock.com

Upon electron ionization, the molecule would form a molecular ion (M⁺˙) at m/z 122. The fragmentation of this ion would likely proceed through pathways characteristic of primary alcohols and alkynes.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
122[C₈H₁₀O]⁺˙Molecular Ion
104[C₈H₈]⁺˙Loss of H₂O (Dehydration)
91[C₇H₇]⁺Loss of -CH₂OH
83[C₆H₁₁]⁺Alpha-cleavage with loss of propargyl radical
65[C₅H₅]⁺Further fragmentation
39[C₃H₃]⁺Propargyl cation
31[CH₂OH]⁺Alpha-cleavage

Disclaimer: The data presented in this table is predicted based on established principles of mass spectrometry and data from analogous compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies of 2 Prop 2 Yn 1 Yl Pent 4 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov For a molecule like 2-(prop-2-yn-1-yl)pent-4-yn-1-ol, DFT calculations would be essential for determining its most stable three-dimensional structure and understanding its fundamental electronic characteristics.

Structural Optimization: The first step in a computational study is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy. Using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311G*), the geometry of this compound would be optimized. doi.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. A frequency calculation is then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Electronic Properties: Once the optimized structure is obtained, a wealth of electronic properties can be calculated. These properties provide insight into the molecule's stability, reactivity, and spectroscopic behavior. Key properties include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The electrostatic potential can also be mapped onto the electron density surface to visualize electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack. mdpi.com

Below is a hypothetical table illustrating the type of data that would be generated from DFT calculations on this compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Illustrative data based on typical DFT outputs)

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-385.123A measure of the molecule's overall stability.
Dipole Moment (Debye)1.85Indicates the molecule's overall polarity.
HOMO Energy (eV)-9.54Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy (eV)-0.21Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)9.33Indicates chemical reactivity and electronic stability; a larger gap suggests higher stability.
Point GroupC1Indicates the molecule has no symmetry elements other than the identity.

Prediction of Reaction Mechanisms and Transition States through Energy Landscape Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, with its multiple reactive sites (two alkyne groups and a primary alcohol), theoretical methods can map out the energy landscape for various potential transformations, such as oxidation of the alcohol, addition reactions to the triple bonds, or intramolecular cyclizations.

This analysis involves identifying and calculating the energies of all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. A transition state is a specific configuration along the reaction coordinate that represents an energy maximum and corresponds to a saddle point on the potential energy surface. researchgate.net Locating these transition states is a critical, albeit challenging, part of computational reaction modeling.

Table 2: Hypothetical Energy Profile for a Reaction of this compound (Illustrative data for a proposed reaction pathway)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0 (Reference)
Transition State 1 (TS1)First energy barrier+25.3
IntermediateA metastable species formed after TS1-5.2
Transition State 2 (TS2)Second energy barrier+15.8
ProductsFinal products of the reaction-20.7

Studies on Molecular Orbital Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It posits that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

For this compound, the HOMO would likely be associated with the electron-rich π-systems of the alkyne groups or the lone pairs on the oxygen atom. The LUMO would be the corresponding π* antibonding orbitals of the alkynes. youtube.comyoutube.com

Nucleophilic Character : The energy of the HOMO is an indicator of a molecule's ability to act as a nucleophile (electron donor). The higher the HOMO energy, the more readily it donates electrons. The spatial distribution of the HOMO would indicate the likely site of electrophilic attack.

Electrophilic Character : The energy of the LUMO indicates the ability to act as an electrophile (electron acceptor). A lower LUMO energy means the molecule can more easily accept electrons. The location of the LUMO would highlight the site most susceptible to nucleophilic attack.

Analyzing the energies and spatial distributions of these frontier orbitals allows for predictions about the regioselectivity and stereoselectivity of reactions. For instance, in an electrophilic addition to one of the alkyne groups, the electrophile would be expected to attack the carbon atom with the largest HOMO coefficient.

Table 3: Conceptual Frontier Molecular Orbitals for this compound

OrbitalLikely LocationRole in Reactivity
HOMOπ-orbitals of the two alkyne groups; oxygen lone pairsActs as the electron donor in reactions with electrophiles.
LUMOπ*-antibonding orbitals of the two alkyne groupsActs as the electron acceptor in reactions with nucleophiles. youtube.com

Conformation Analysis and Stereochemical Considerations

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. These conformations are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Each conformation has a specific energy, and the molecule will spend most of its time in lower-energy conformations.

A computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure. This "potential energy scan" helps to identify the stable conformers (local minima) and the energy barriers to rotation between them. The results can be used to determine the most probable shape of the molecule in different environments.

Furthermore, the central carbon atom to which the two alkyne-containing groups and the hydroxymethyl group are attached is a chiral center. Therefore, the molecule exists as a pair of enantiomers (R and S). While DFT calculations on a single enantiomer would yield the same energetic and geometric data (in the absence of a chiral environment), understanding its three-dimensional shape is crucial for predicting how it might interact with other chiral molecules, such as enzymes or chiral catalysts.

Table 4: Hypothetical Relative Energies of Key Conformers (Illustrative data from a potential energy surface scan)

ConformerDefining Dihedral Angle(s) (Degrees)Relative Energy (kcal/mol)
A (Global Minimum)C-C-C-C = 180 (anti)0.00
BC-C-C-C = 60 (gauche)+1.2
CC-C-C-C = -60 (gauche)+1.2
DC-C-C-C = 0 (eclipsed)+5.5 (Rotational Barrier)

Research Applications and Future Outlook for 2 Prop 2 Yn 1 Yl Pent 4 Yn 1 Ol Derivatives

Utility as Synthetic Building Blocks for Complex Molecular Architectures

The strategic placement of two propargyl groups and a hydroxyl functionality makes 2-(prop-2-yn-1-yl)pent-4-yn-1-ol a versatile precursor for creating elaborate molecular structures. The terminal alkyne groups are amenable to a wide array of transformations, including coupling reactions, cyclizations, and additions, while the hydroxyl group can be used for further functionalization or as a directing group in catalytic processes.

The power of related simple alkynol building blocks is demonstrated in the synthesis of complex natural products. For instance, the total synthesis of (-)-muricatacin, a compound with cytotoxic properties, utilized 2-pentyn-1-ol (B105750) as a key starting material. jaydevchemicals.com Similarly, functionalized organometallic reagents have been prepared from this simple alkynol, showcasing the utility of such structures in assembling more complex molecules. jaydevchemicals.com

The dual alkyne functionality in this compound opens up possibilities for sequential and selective reactions. One alkyne can be selectively protected or reacted, leaving the other available for subsequent transformations, allowing for a stepwise construction of molecular complexity. Furthermore, the presence of the hydroxyl group allows for the introduction of chirality or can participate in intramolecular reactions, such as cyclizations, to form heterocyclic systems. For example, the reaction of similar en-yn-ols can lead to the formation of allene-heterocycles. acs.org This reactivity is crucial for the synthesis of diverse molecular architectures found in many biologically active compounds and advanced materials.

Potential in Materials Science Research

The di-yne structure of this compound and its derivatives makes them promising monomers for the synthesis of novel polymers with unique properties.

Development of Poly-yne Derived Materials

Poly-ynes, polymers containing repeating alkyne units in their backbone, are a class of materials with interesting electronic and optical properties. The polymerization of di-yne monomers, such as derivatives of this compound, can lead to the formation of conjugated polymers. The branching in this specific di-yne alcohol could lead to hyperbranched or cross-linked polymers with distinct solubility, thermal, and mechanical properties compared to their linear counterparts.

Research on similar di-yne systems has shown that they can be polymerized to form soluble and castable thin films. bohrium.com For instance, the polymerization of fluorene-containing di-ynes has been successfully demonstrated. bohrium.comnih.govshef.ac.uk The resulting poly-ynes exhibit properties that are influenced by the nature of the side chains, indicating that the branched structure of this compound could be exploited to tune the final material properties.

Exploration of Optical and Electronic Properties

The conjugated nature of poly-ynes gives rise to unique optical and electronic characteristics. These materials can exhibit properties such as photoluminescence and conductivity, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Studies on poly-ynes derived from other di-yne monomers have shown that their optical properties are sensitive to the molecular structure. For example, the introduction of specific spacer groups can influence inter-chain interactions and create donor-acceptor interactions along the polymer backbone. bohrium.com The branched structure of polymers derived from this compound is expected to influence the packing of the polymer chains in the solid state, which in turn would affect their electronic and optical properties. Research on branched dodecaynes has demonstrated that such structures can possess strong and stable electrochemiluminescence (ECL) emission, suggesting potential applications in luminescence fields. rsc.org

Table 1: Potential Properties of Poly-ynes Derived from Branched Di-yne Alcohols

PropertyPotential CharacteristicRationale
Solubility Enhanced solubility in organic solventsThe branched structure can disrupt regular polymer packing, leading to better solubility.
Thermal Stability Potentially high thermal stabilityThe rigid poly-yne backbone can contribute to thermal robustness.
Optical Properties Tunable absorption and emission spectraThe extent of conjugation and the nature of substituents can be modified to control optical properties.
Electronic Properties Semiconductor behaviorThe conjugated π-system allows for charge transport, with conductivity tunable through doping.

Exploration in Pharmaceutical and Agrochemical Intermediate Research

The unique structural features of this compound make it an attractive scaffold for the synthesis of biologically active molecules. The alkyne functionalities can be transformed into a variety of heterocyclic systems, which are common motifs in many pharmaceuticals and agrochemicals. digitellinc.comijnrd.orgutas.edu.au

A patent application has disclosed the use of this compound in the synthesis of androgen receptor protein degraders, highlighting its potential in the development of new cancer therapies. chiralen.com The ability to construct complex and diverse molecular architectures from this building block is of significant interest in medicinal chemistry for the generation of compound libraries for drug discovery. nih.govnih.govmdpi.commdpi.com

The propargyl group is a known structural element in some bioactive compounds. For example, propargyl alcohol is an intermediate in the synthesis of certain miticides and sulfadiazine. researchgate.net The presence of two such groups in this compound, along with a hydroxyl group for further modification, provides a versatile platform for creating novel derivatives with potential applications in both pharmaceutical and agrochemical research. The synthesis of various bioactive heterocycles often relies on precursors with multiple reactive sites, a characteristic that this branched di-yne alcohol possesses. shef.ac.ukdigitellinc.comijnrd.orgutas.edu.au

Prospects for Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks like this compound aligns with these principles as it can lead to more efficient and atom-economical synthetic routes to complex molecules.

Recent advancements in catalysis offer sustainable pathways for the functionalization of alcohols and alkynes. rsc.orgresearchgate.net For instance, borrowing hydrogen or hydrogen autotransfer catalysis enables the use of alcohols as alkylating agents, producing only water as a byproduct. digitellinc.com Such methodologies could be applied to the hydroxyl group of this compound for further derivatization in a green manner.

The development of reactions in greener solvents, such as water or bio-based solvents, is another key aspect of sustainable synthesis. epfl.ch Photocatalysis, which utilizes visible light as a renewable energy source, has emerged as a powerful tool for alkyne functionalization under mild conditions. bohrium.comrsc.org Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to the synthesis and modification of complex molecules, including those containing alkyne functionalities. rsc.orgnih.gov The development of sustainable synthetic routes to branched-chain diesters using lipase-based catalysts showcases the potential of biocatalysis in this area. nih.gov

Emerging Research Frontiers for Branched Di-yne Alcohols

The unique structural and reactive properties of branched di-yne alcohols like this compound are paving the way for new research directions.

One emerging frontier is the use of these compounds in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This approach is highly efficient and atom-economical, and the multiple reactive sites on branched di-yne alcohols make them ideal candidates for the discovery of novel multicomponent reactions for the synthesis of diverse molecular scaffolds. nih.gov

Another exciting area is the development of novel catalytic transformations that can selectively functionalize the different reactive sites of these molecules. This includes the development of catalysts that can distinguish between the two alkyne groups or that can facilitate tandem reactions involving both the alkynes and the alcohol functionality. Photocatalytic methods are also expanding the scope of alkyne reactions, enabling new types of transformations. bohrium.comrsc.org

Furthermore, the exploration of the biological activity of derivatives of branched di-yne alcohols is a promising avenue for drug discovery and agrochemical development. The ability to generate a wide range of structurally diverse molecules from a single, versatile building block is a powerful strategy in the search for new bioactive compounds. nih.govnih.govmdpi.commdpi.com

Finally, the design and synthesis of novel polymeric materials from branched di-yne alcohols with tailored properties for applications in electronics, sensing, and beyond remains a key area of future research. The branched architecture offers a route to materials with unique three-dimensional structures and functionalities that are not accessible from linear monomers.

Q & A

Basic: What are the recommended methods for synthesizing 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol with high purity?

Methodological Answer:
Synthesis typically involves alkyne coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to introduce propargyl groups. For example:

  • Step 1: Start with a pent-4-yn-1-ol backbone. React with propargyl bromide (HC≡C-CH₂Br) under basic conditions (e.g., K₂CO₃ in THF) to introduce the second propargyl group.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations: Monitor reaction temperature (25–50°C) to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 4.2–4.5 ppm (hydroxyl proton, broad), δ 2.5–3.0 ppm (methylene adjacent to alkynes), and δ 1.8–2.2 ppm (terminal alkyne protons).
    • ¹³C NMR: Peaks at δ 70–80 ppm (sp³ carbons bonded to OH) and δ 80–90 ppm (sp-hybridized carbons).
  • IR Spectroscopy: Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch).
  • X-ray Crystallography: Use SHELX software (e.g., SHELXL-2018) for structure refinement. Optimize crystal growth via slow evaporation in dichloromethane/hexane .

Advanced: How can computational modeling resolve contradictions in reactivity data?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways (e.g., transition states for alkyne additions) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to experimental yields.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. Use AmberTools for trajectory analysis.
  • Case Study: A 2020 study resolved unexpected regioselectivity in propargyl derivatives by correlating computed orbital energies with experimental product ratios .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., 3-Methylpent-2-en-4-yn-1-ol in ). Use HSQC and HMBC to confirm connectivity.
  • Impurity Analysis: Run LC-MS to detect byproducts. If a peak at m/z +16 is observed, consider oxidation artifacts (e.g., hydroxylation of alkyne).
  • Crystallography: Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction. Refinement with SHELXL can achieve R-factors < 0.05 .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (P261 precaution ).
  • Waste Disposal: Collect waste in sealed containers labeled for halogenated organics. Partner with certified waste management firms (e.g., incineration at 1200°C) .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical evaluation (Section 4.2 in ).

Advanced: How to design toxicity studies given limited ecotoxicological data?

Methodological Answer:

  • Acute Toxicity: Follow OECD 423 guidelines for oral LD50 testing in rodents. Administer doses from 50–2000 mg/kg.
  • Chronic Exposure: Use zebrafish (Danio rerio) embryos for developmental toxicity assays (OECD 236). Monitor teratogenicity at 0.1–10 ppm concentrations.
  • Environmental Fate: Assess biodegradability via OECD 301D (closed bottle test). If half-life >60 days, flag for bioaccumulation potential .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

  • Pharmaceutical Intermediates: Used to introduce propargyl ether motifs in kinase inhibitors (e.g., ’s pesticidal thiazoles). Optimize coupling efficiency with Pd(PPh₃)₄/CuI catalysts.
  • Natural Product Synthesis: Key for constructing polyacetylene backbones in antifungal agents. For example, a 2019 study achieved 85% yield in a Sonogashira cross-coupling to form a marine-derived polyyne .

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